2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is a chemical compound with a molecular formula of C8H10ClNO·HCl It is known for its unique structure, which includes a chlorinated phenol ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes the following steps:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst to produce 5-chlorophenol.
Aminoethylation: The 5-chlorophenol is then reacted with ethylene oxide and ammonia to introduce the aminoethyl group, forming 2-[(1S)-1-aminoethyl]-5-chlorophenol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The chlorinated phenol ring can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S)-1-aminoethyl]-4-chlorophenol hydrochloride
- 2-[(1S)-1-aminoethyl]-6-chlorophenol hydrochloride
- 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride
Uniqueness
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the aminoethyl group can significantly affect the compound’s properties, making it distinct from its analogs.
Properties
CAS No. |
2751603-38-8 |
---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.